![molecular formula C10H8O2S B3114846 Benzo[b]thiophen-5-yl acetate CAS No. 20532-31-4](/img/structure/B3114846.png)

Benzo[b]thiophen-5-yl acetate

Übersicht

Beschreibung

Benzo[b]thiophen-5-yl acetate is a chemical compound with the molecular formula C10H8O2S . It is a derivative of benzothiophene, an aromatic organic compound that has an odor similar to naphthalene (mothballs) and occurs naturally as a constituent of petroleum-related deposits such as lignite tar .

Synthesis Analysis

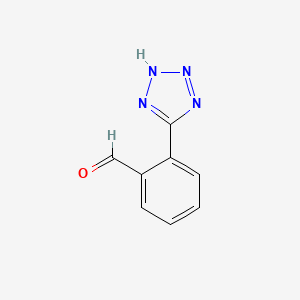

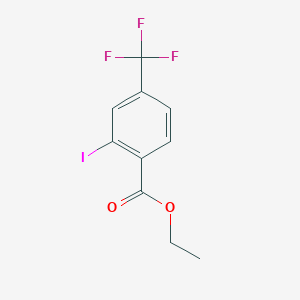

The synthesis of benzothiophene derivatives, including Benzo[b]thiophen-5-yl acetate, is often achieved through regioselective coupling reactions and electrophilic cyclization reactions . For instance, an alkyne-substituted 2-bromobenzene can react with either sodium sulfide or potassium sulfide to form benzothiophene with an alkyl substitution at position 2 .Molecular Structure Analysis

The molecular structure of Benzo[b]thiophen-5-yl acetate is based on the benzothiophene core, which is a five-membered ring made up of one sulfur atom and four carbon atoms . The acetate group is attached to the 5-position of the benzothiophene ring .Chemical Reactions Analysis

Benzothiophene derivatives, including Benzo[b]thiophen-5-yl acetate, have been synthesized using coupling reactions and electrophilic cyclization reactions . These compounds have shown high antibacterial activity against certain microorganisms .Physical And Chemical Properties Analysis

Benzo[b]thiophen-5-yl acetate, as a benzothiophene derivative, shares some physical and chemical properties with benzothiophene. Benzothiophene is a white solid with a density of 1.15 g/cm3, a melting point of 32 °C, and a boiling point of 221 °C .Wissenschaftliche Forschungsanwendungen

Organic Optoelectronic Devices

Benzo[b]thiophen-5-yl acetate serves as a valuable π-building block for organic optoelectronic devices. Researchers have designed and synthesized derivatives of this compound, such as 4,4′-bibenzo[c]thiophene (4,4′-BBT) and its silyl-substituted counterparts. These derivatives find applications as emitters, photosensitizers, and semiconductors in devices like organic light-emitting diodes (OLEDs) and solar cells .

Biologically Active Compounds

Thiophene-based analogs, including benzo[b]thiophen-5-yl acetate, have fascinated researchers as potential biologically active compounds. These derivatives exhibit diverse effects, making them interesting targets for drug discovery. Their structural variations can lead to improved pharmaceutical agents for treating various diseases .

Wirkmechanismus

Target of Action

Benzothiophene derivatives have been studied extensively and are known to interact with a variety of biological targets .

Mode of Action

Benzothiophene derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function .

Biochemical Pathways

Benzothiophene derivatives are known to affect a variety of biochemical pathways, often leading to downstream effects such as changes in cell growth, proliferation, and survival .

Result of Action

Benzothiophene derivatives have been shown to have a variety of effects, including antimicrobial and antioxidant activities .

Safety and Hazards

While specific safety and hazard information for Benzo[b]thiophen-5-yl acetate is not available, a related compound, 2-(Benzo[b]thiophen-3-yl)acetic acid, has been associated with hazard statements H302, H315, H319, H335, indicating potential hazards related to harmful ingestion, skin and eye irritation, and respiratory irritation .

Zukünftige Richtungen

Thiophene-based analogs, including benzothiophene derivatives, have attracted increasing interest from scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future directions in the study of Benzo[b]thiophen-5-yl acetate and similar compounds may involve further exploration of their synthesis, biological activities, and potential applications in medicine and other fields.

Eigenschaften

IUPAC Name |

1-benzothiophen-5-yl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2S/c1-7(11)12-9-2-3-10-8(6-9)4-5-13-10/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYPMZNIJCJSNFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)SC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[b]thiophen-5-yl acetate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

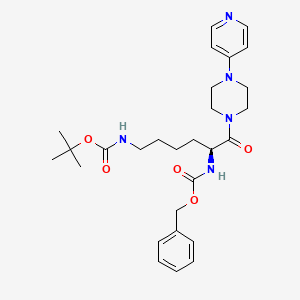

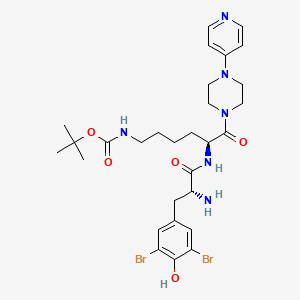

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3R,3aR,6S,6aS)-6-[tert-butyl(dimethyl)silyl]oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-ol](/img/structure/B3114804.png)

![Tert-butyl 4-[(4-methylpiperazin-1-yl)carbonyl]piperidine-1-carboxylate](/img/structure/B3114818.png)

![3-[4-(3-Methylphenyl)piperazin-1-yl]propan-1-amine](/img/structure/B3114835.png)